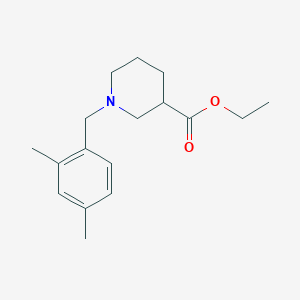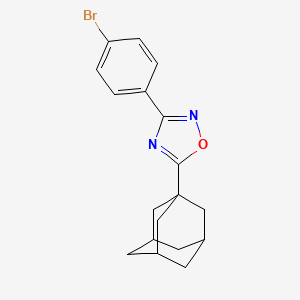![molecular formula C21H29Cl3N2O3 B4960329 1-[(4-chlorobenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960329.png)
1-[(4-chlorobenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 1-[(4-chlorobenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride often involves multi-step chemical reactions starting from basic aromatic compounds and piperazine derivatives. For instance, Wang Xiao-shan (2011) described the synthesis of a related compound by acetylation of ferulic acid, followed by reaction with piperazine, and subsequent deacetylation to obtain the target product, demonstrating a yield of over 56.9% (Wang Xiao-shan, 2011).
Molecular Structure Analysis
Structural characterization of such compounds is typically performed using techniques like IR spectroscopy, NMR (1H and 13C), and MS (Mass Spectrometry). These methods provide detailed insights into the molecular framework and functional groups present in the compound, confirming the success of the synthesis process and the purity of the compound.
Chemical Reactions and Properties
Compounds with piperazine as a core structure often exhibit a variety of chemical reactions due to the presence of multiple functional groups. For example, Ashimori et al. (1991) synthesized optically active derivatives of a similar compound and studied their pharmacological effects, indicating the potential for diverse chemical reactivity and biological activity (Ashimori et al., 1991).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, can be determined through experimental analysis. Kumara et al. (2017) conducted crystal structure studies and Hirshfeld surface analysis on related compounds, providing valuable information on the intermolecular interactions and solid-state properties (Kumara et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and degradation pathways, are crucial for understanding the behavior of the compound under various conditions. Muszalska et al. (2005) developed a validated HPLC and TLC methodology for determining the purity and stability of a similar compound, highlighting the importance of analytical techniques in assessing the chemical properties of such complex molecules (Muszalska et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O3.2ClH/c1-26-21-5-3-2-4-20(21)24-12-10-23(11-13-24)14-19(25)16-27-15-17-6-8-18(22)9-7-17;;/h2-9,19,25H,10-16H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPRJDVTBIRYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COCC3=CC=C(C=C3)Cl)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6050368 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

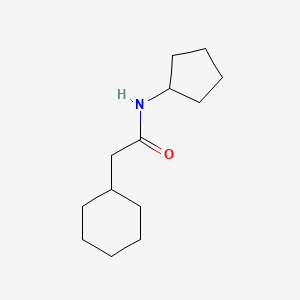
![(2,6-dimethoxybenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4960258.png)
![7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indol-5-one](/img/structure/B4960264.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide](/img/structure/B4960277.png)
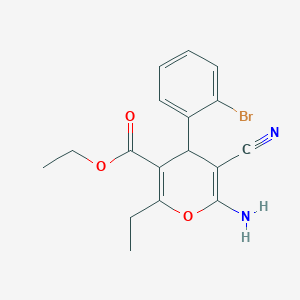
![N~1~-(sec-butyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960281.png)
![diethyl [5-(3-methylphenoxy)pentyl]malonate](/img/structure/B4960282.png)
![2-chloro-N-(2-fluorophenyl)-5-[(methylsulfonyl)amino]benzamide](/img/structure/B4960285.png)
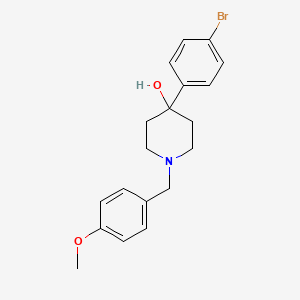
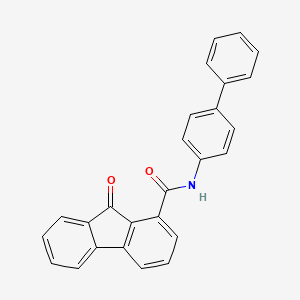
![8-[3-(4-iodophenoxy)propoxy]quinoline](/img/structure/B4960302.png)
![N-[2-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B4960307.png)
